Exit Vector Switch at Thalidomide 5-Position Enables Potent Degradation with PEG2 Linkers
In a comprehensive structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), altering the PEG linker attachment point from the traditional 4-position to the 5-position of the thalidomide moiety enabled the identification of a potent degrader using a linker as short as 2 PEG units [1]. This finding directly demonstrates that the combination of linker length and attachment vector—characteristic of the thalidomide-amido-PEG2-NH2 scaffold when conjugated at the 4-position via an amide bond—is not interchangeable with other thalidomide-PEG conjugates bearing different exit vectors [2].
| Evidence Dimension | Linker attachment point (exit vector) enabling potent degradation with short PEG2 linker |
|---|---|
| Target Compound Data | PEG2 linker attached at thalidomide 5-position yields potent AURKA degrader |
| Comparator Or Baseline | PEG linkers attached at alternative positions on thalidomide core |
| Quantified Difference | Exit vector switch enables functional degrader with linker as short as 2 PEG units; alternative attachment points may require longer linkers or fail to induce degradation |
| Conditions | MK-5108-derived PROTAC library; NGP neuroblastoma cells; 24h treatment |
Why This Matters
This evidence establishes that the specific thalidomide-PEG2 architecture is not functionally redundant; users cannot substitute any PEG2-containing CRBN ligand and expect equivalent degradation outcomes.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;245(Pt 1):115033. View Source
- [2] ProteomeXchange Consortium. Dataset PXD040391: Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. 2023. View Source
